molecular formula C15H15N5O4 B7093669 Methyl 3-nitro-2-(3-pyrazin-2-ylpyrrolidin-1-yl)pyridine-4-carboxylate

Methyl 3-nitro-2-(3-pyrazin-2-ylpyrrolidin-1-yl)pyridine-4-carboxylate

Cat. No.: B7093669
M. Wt: 329.31 g/mol
InChI Key: NPGQWLMXQIXHGF-UHFFFAOYSA-N
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Description

Methyl 3-nitro-2-(3-pyrazin-2-ylpyrrolidin-1-yl)pyridine-4-carboxylate is a complex organic compound that features a pyridine ring substituted with a nitro group, a pyrazine ring, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-nitro-2-(3-pyrazin-2-ylpyrrolidin-1-yl)pyridine-4-carboxylate typically involves multi-step organic reactions. One common route includes the nitration of a pyridine derivative followed by the introduction of the pyrazine and pyrrolidine moieties through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-nitro-2-(3-pyrazin-2-ylpyrrolidin-1-yl)pyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The pyridine and pyrazine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Conditions may include the use of halogenating agents or nucleophiles in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups onto the pyridine or pyrazine rings.

Scientific Research Applications

Methyl 3-nitro-2-(3-pyrazin-2-ylpyrrolidin-1-yl)pyridine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Methyl 3-nitro-2-(3-pyrazin-2-ylpyrrolidin-1-yl)pyridine-4-carboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyridine and pyrazine rings can interact with various enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-nitro-2-(3-pyridin-2-ylpyrrolidin-1-yl)pyridine-4-carboxylate
  • Methyl 3-nitro-2-(3-pyrazin-2-ylpyrrolidin-1-yl)benzoate

Uniqueness

Methyl 3-nitro-2-(3-pyrazin-2-ylpyrrolidin-1-yl)pyridine-4-carboxylate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 3-nitro-2-(3-pyrazin-2-ylpyrrolidin-1-yl)pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O4/c1-24-15(21)11-2-4-18-14(13(11)20(22)23)19-7-3-10(9-19)12-8-16-5-6-17-12/h2,4-6,8,10H,3,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPGQWLMXQIXHGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=NC=C1)N2CCC(C2)C3=NC=CN=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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